molecular formula C10H10N6 B1491009 3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2097985-91-4

3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1491009
CAS RN: 2097985-91-4
M. Wt: 214.23 g/mol
InChI Key: GDDIZVARIBVJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been reported . Another synthesis method involves the treatment of chalcone with 2-cyanothioacetamide to afford the corresponding pyridinethione .


Molecular Structure Analysis

The molecular structure of pyridine derivatives has been studied using Fourier transform infrared, Fourier transform Raman and UV–visible spectra . Quantum chemical calculations were made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters in the ground state .


Chemical Reactions Analysis

An unusual four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates to prepare novel furo[3,4-c]pyridine-1,4-diones has been reported . Another study reported the electrochemical oxidation of N-substituted 1,4-DHPs .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives have been analyzed using various methods. For instance, the density, melting point, boiling point, and molecular weight of 4-(azidomethyl)pyridine have been reported .

Scientific Research Applications

Proton Transfer and Luminescence Studies

Research on derivatives of pyrazolylpyridine, such as 2-(1H-pyrazol-5-yl)pyridine and its derivatives, has highlighted their unique behaviors in proton transfer and luminescence. These compounds exhibit three types of photoreactions including excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are significant for understanding chemical dynamics and designing materials with specific photophysical properties (Vetokhina et al., 2012).

Synthesis and Antimicrobial Activity

Compounds structurally related to 3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine have been synthesized and evaluated for antimicrobial activities. For instance, pyrimidine derivatives showing antimicrobial potential have been developed through one-pot synthesis methods, indicating the broad applicability of pyrazolylpyridine derivatives in pharmaceutical research (Rathod & Solanki, 2018).

Dye Synthesis and Application

Derivatives have been used in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine dyes, demonstrating applications in the textile industry by providing disperse dyes for polyester fibers. This research underlines the versatility of pyrazolylpyridine compounds in creating materials with desired coloration and fastness properties (Ho, 2005).

Antiproliferative Activity

The structural framework of 3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine lends itself to modifications yielding compounds with significant antiproliferative activities against various cancer cell lines. The development of such compounds illustrates the potential for therapeutic applications and the importance of structural variation in medicinal chemistry research (Razmienė et al., 2021).

Coordination Chemistry and Materials Science

Pyrazolylpyridine derivatives have been explored as ligands in coordination chemistry, forming complexes with various metals. These complexes find applications in catalysis, luminescent materials, and biological sensing, demonstrating the compound's flexibility in creating functional materials with diverse applications (Halcrow, 2005).

Ultrasound-Promoted Synthesis

Utilizing ultrasound irradiation, fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines have been synthesized in a regioselective manner, showcasing advances in synthetic chemistry techniques that improve efficiency and yield (Nikpassand et al., 2010).

Safety and Hazards

Pyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

3-[4-(azidomethyl)-1-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-16-7-9(6-13-15-11)10(14-16)8-3-2-4-12-5-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDIZVARIBVJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CN=CC=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
3-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.